2-(3-Sulfamoylphenyl)acetic acid
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Overview
Description
2-(3-Sulfamoylphenyl)acetic acid is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Sulfamoylphenyl)acetic acid typically involves the sulfonation of a phenylacetic acid derivative. One common method includes the reaction of 3-aminophenylacetic acid with chlorosulfonic acid, followed by neutralization with a base to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
2-(3-Sulfamoylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminophenylacetic acid.
Substitution: Nitro or halogenated derivatives of phenylacetic acid.
Scientific Research Applications
2-(3-Sulfamoylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate ions. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.
Comparison with Similar Compounds
Similar Compounds
2-(4-Sulfamoylphenyl)acetic acid: Similar structure but with the sulfamoyl group in the para position.
3-Sulfamoylbenzoic acid: Lacks the acetic acid moiety but has a similar sulfamoyl group attached to the benzene ring.
4-Sulfamoylbenzoic acid: Similar to 3-sulfamoylbenzoic acid but with the sulfamoyl group in the para position.
Uniqueness
2-(3-Sulfamoylphenyl)acetic acid is unique due to the specific positioning of the sulfamoyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-sulfamoylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFNJYMCOODKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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